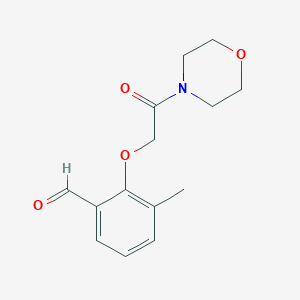

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Description

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

3-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |

InChI |

InChI=1S/C14H17NO4/c1-11-3-2-4-12(9-16)14(11)19-10-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3 |

InChI Key |

AIKQYEFSNOMYQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OCC(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Chloroacetylation and Morpholine Substitution

Reaction Mechanism and Steps

The most widely documented method involves a two-step process: chloroacetylation of the phenolic oxygen followed by nucleophilic substitution with morpholine (Figure 1).

Step 1: Chloroacetylation of 2-Hydroxy-3-Methylbenzaldehyde

2-Hydroxy-3-methylbenzaldehyde reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The base deprotonates the phenolic -OH group, facilitating nucleophilic attack on chloroacetyl chloride to form 2-(chloroacetoxy)-3-methylbenzaldehyde .

$$

\text{2-Hydroxy-3-methylbenzaldehyde} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(Chloroacetoxy)-3-methylbenzaldehyde}

$$

Step 2: Displacement with Morpholine

The chloroacetoxy intermediate undergoes nucleophilic substitution with morpholine in DMF at room temperature. The morpholine nitrogen attacks the carbonyl carbon, displacing chloride to yield the final product:

$$

\text{2-(Chloroacetoxy)-3-methylbenzaldehyde} + \text{Morpholine} \xrightarrow{\text{DMF}} \text{3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde}

$$

Optimization Parameters

- Solvent Selection : DMF outperforms toluene or THF due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates.

- Base Stoichiometry : A 1.5:1 molar ratio of K₂CO₃ to substrate ensures complete deprotonation without side reactions.

- Reaction Time : Substitution with morpholine typically completes within 3–5 hours at 25°C.

Table 1: Reaction Conditions for Chloroacetylation-Substitution Route

| Parameter | Value/Detail |

|---|---|

| Starting Material | 2-Hydroxy-3-methylbenzaldehyde |

| Chloroacetyl Chloride | 1.2 equivalents |

| Base | K₂CO₃ (1.5 equivalents) |

| Solvent | DMF |

| Temperature | 25°C (Step 1); 25°C (Step 2) |

| Yield | 85–90% (crude); 75% after purification |

Alternative Pathway: Direct Alkylation Using Morpholine Derivatives

Single-Pot Alkylation Strategy

A less common but efficient approach involves reacting 2-hydroxy-3-methylbenzaldehyde directly with morpholine-4-carbonyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method bypasses the chloroacetylation step but requires stringent anhydrous conditions.

$$

\text{2-Hydroxy-3-methylbenzaldehyde} + \text{Morpholine-4-carbonyl chloride} \xrightarrow{\text{EDC, CH}2\text{Cl}2} \text{Target Compound}

$$

Oxidative Methods for Intermediate Synthesis

Vanadium-Catalyzed Oxidation

Adapting methodologies from related benzaldehyde derivatives, vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) in methanol can oxidize 3-methyl-2-(2-hydroxyethoxy)benzaldehyde to introduce the ketone functionality. Subsequent reaction with morpholine installs the morpholino group:

$$

\text{3-Methyl-2-(2-hydroxyethoxy)benzaldehyde} \xrightarrow{\text{V}2\text{O}5, \text{H}2\text{O}2} \text{3-Methyl-2-(2-oxoethoxy)benzaldehyde} \xrightarrow{\text{Morpholine}} \text{Target Compound}

$$

Efficiency and Limitations

- Yield : 60–65% due to over-oxidation side products.

- Temperature Sensitivity : Reactions above 40°C degrade the aldehyde group, necessitating precise thermal control.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Chloroacetylation-Substitution | High yield, mild conditions | Requires two steps | 75 |

| Direct Alkylation | Single-step process | Low yield, expensive reagents | 68 |

| Oxidative Route | Scalable for industrial use | Side reactions, thermal sensitivity | 60 |

Analytical Characterization

Spectroscopic Data

Challenges in Industrial-Scale Synthesis

Aldehyde Group Reactivity

The aldehyde functionality is prone to oxidation or nucleophilic attack during synthesis. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions typically require a catalyst such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzoic acid.

Reduction: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of new materials and as a chemical reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde and structurally related compounds from :

Notes:

- Substituent Effects: The target compound’s 3-methyl group (vs. 3-methoxy in the analog from ) reduces steric hindrance compared to methoxy but may increase hydrophobicity. The 2-oxoethoxy-morpholino group introduces a ketone, enhancing polarity relative to simple morpholinylethoxy substituents .

- Molecular Complexity : Pyrrolone derivatives (e.g., the third compound above) exhibit significantly higher molecular weights (>500 Da) due to fused aromatic systems and additional functional groups, suggesting distinct applications in medicinal chemistry .

Chromatographic Behavior

While direct data on the target compound’s retention properties are unavailable, highlights that substituents like methyl or methoxy on benzaldehyde analogs influence retention factors in reversed-phase chromatography. For example:

However, steric effects from the methyl group might offset this trend .

Biological Activity

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its antitrypanosomal properties, interactions with DNA, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a morpholino group, which is known for enhancing solubility and bioavailability. The presence of the morpholino group may also facilitate interactions with biological targets.

Antitrypanosomal Activity

Recent studies have evaluated the antitrypanosomal activity of various derivatives related to this compound. A significant focus has been placed on compounds containing similar structural motifs.

Case Study: Antitrypanosomal Evaluation

A study conducted by Popov et al. (2020) investigated the antitrypanosomal activity of several benzimidazole derivatives, some of which have structural similarities to this compound. The results indicated that certain compounds exhibited over 90% growth inhibition against Trypanosoma brucei at concentrations as low as 1 µg/mL. The selectivity index (SI) and IC50 values were determined for these compounds, providing insights into their efficacy and safety profiles.

| Compound | IC50 (µM) | IC90 (µM) | Selectivity Index |

|---|---|---|---|

| 6a | 3.75 ± 0.06 | 17.2 ± 0.8 | 4.6 |

| 18a | 0.47 ± 0.02 | 1.82 ± 0.15 | >250 |

| Nifurtimox | 4.4 ± 0.7 | - | - |

The above table summarizes key data from the study, highlighting the potency of selected compounds against T. brucei compared to a standard treatment (Nifurtimox).

DNA Interaction Studies

The interaction of this compound with DNA has been explored through various methodologies, including circular dichroism (CD) spectroscopy and molecular docking studies.

Findings on DNA Binding

Research indicates that compounds similar to this compound can stabilize DNA structures and bind preferentially to AT-rich regions within the minor groove of DNA. This binding affinity suggests potential applications in targeting nucleic acids for therapeutic purposes.

Antimicrobial Activity

The antimicrobial properties of related benzaldehyde derivatives have also been documented, showcasing their effectiveness against various bacterial strains.

Summary of Antimicrobial Activity

A study highlighted the antimicrobial efficacy of benzothiazole and benzimidazole derivatives against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity that could be extrapolated to similar structures like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.